3-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide
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Description
The compound “3-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide” is a complex organic molecule. It contains several functional groups and rings, including a furan ring, a thiophene ring, and a benzenesulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and thiophene rings, and the introduction of the various functional groups . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . In a similar route, the synthesis of 2-substituted thiophene derivatives has been achieved through the cycloaddition of 1,4-dithiane-2,5-diol with several ynals .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan and thiophene rings, along with the benzenesulfonamide group, would likely play a significant role in its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the furan and thiophene rings, as well as the benzenesulfonamide group, could potentially make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S2/c1-11-12(18)4-2-6-17(11)25(21,22)19-10-13(20)15-7-8-16(24-15)14-5-3-9-23-14/h2-9,13,19-20H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBMCJLMMZXNPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide |
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